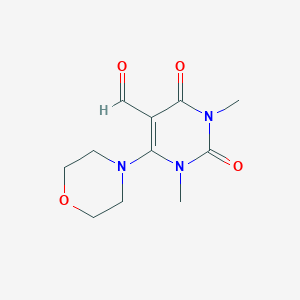

1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Description

This compound features a tetrahydropyrimidine core substituted with methyl groups at positions 1 and 3, a morpholin-4-yl group at position 6, and a carbaldehyde moiety at position 3. The morpholin-4-yl group enhances solubility due to its polar nature, while the aldehyde at C-5 offers reactivity for further derivatization . Its molecular formula is C₁₂H₁₆N₄O₄, with a molecular weight of 280.28 g/mol (calculated from and ). The compound is structurally related to Biginelli-type pyrimidines, which are known for diverse pharmacological activities .

Properties

IUPAC Name |

1,3-dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-12-9(14-3-5-18-6-4-14)8(7-15)10(16)13(2)11(12)17/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRRBDVVUMXCLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyluracil with morpholine and an aldehyde source under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The morpholine group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.

Reduction: 1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

1,3-Dimethyl-6-methylamino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

- Structure: Replaces morpholin-4-yl with a methylamino (-NHCH₃) group.

- Molecular Weight : 197.20 g/mol (C₈H₁₁N₃O₃) .

- The compound is air-sensitive, with a melting point of 202–204°C .

1,3-Dimethyl-6-(dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

- Structure: Features a dimethylamino (-N(CH₃)₂) group at C-4.

- Molecular Weight : 211.22 g/mol (C₉H₁₃N₃O₃) .

- Key Differences: Increased electron-donating capacity from the dimethylamino group may enhance stability but reduce solubility compared to morpholin-4-yl.

6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Functional Group Variations at Position 5

1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Structure : Replaces the aldehyde (-CHO) with a nitrile (-CN) group.

- Molecular Weight : 273.29 g/mol (C₁₂H₁₅N₅O₃) .

- This could influence interactions in enzyme-binding pockets .

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

Core Scaffold Modifications

Ethyl 4-(1,3-Benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structure : Thiocarbonyl (C=S) at C-2 and an ester (-COOEt) at C-5.

- Molecular Weight : 336.36 g/mol (C₁₅H₁₆N₂O₅S) .

- Key Differences : The thiocarbonyl and ester groups modify electronic properties and bioavailability. Such derivatives exhibit antioxidant activity, with IC₅₀ values for DPPH scavenging ranging from 0.6 to >5 mg/mL .

Comparative Data Table

Biological Activity

1,3-Dimethyl-6-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS No. 193696-12-7) is a synthetic compound belonging to the pyrimidine family. Pyrimidines and their derivatives have been extensively studied for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article delves into the biological activity of this specific compound, including its mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₅N₃O₄

- Molecular Weight : 253.25 g/mol

- Structure : The compound features a tetrahydropyrimidine ring with a morpholine substituent and two carbonyl groups, which contribute to its biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of specific enzymes. This inhibition disrupts biochemical pathways critical for cellular function and may lead to therapeutic effects in diseases such as cancer and viral infections .

- Interaction with Nucleic Acids : Its structural characteristics allow it to bind to nucleic acids (DNA/RNA), potentially affecting gene expression and cellular processes.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 5.0 | |

| Compound B | MCF7 | 10.0 | |

| 1,3-Dimethyl... | A549 (Lung Cancer) | TBD | Ongoing Studies |

Preliminary studies have shown that 1,3-Dimethyl... can inhibit cell proliferation in various cancer cell lines. Further investigations are needed to establish precise IC50 values.

Antiviral Activity

Pyrimidine derivatives have been recognized for their antiviral properties against several viruses. The mechanism often involves interference with viral replication processes .

Antimicrobial Activity

Studies on related pyrimidines have demonstrated antimicrobial effects against various pathogens:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory Effect | |

| Candida albicans | Moderate Activity |

The specific activity of 1,3-Dimethyl... against these pathogens remains to be characterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.